molecular formula C6H9Br B12102348 1-Hexyne, 1-bromo- CAS No. 1119-64-8

1-Hexyne, 1-bromo-

Cat. No.: B12102348
CAS No.: 1119-64-8
M. Wt: 161.04 g/mol
InChI Key: IOKIELYKONFEPP-UHFFFAOYSA-N
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Description

1-Hexyne, 1-bromo- is an organic compound with the molecular formula C6H9Br. It is a derivative of 1-hexyne, where a bromine atom is attached to the first carbon of the alkyne chain. This compound is a colorless liquid and is used in various organic synthesis processes due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyne, 1-bromo- can be synthesized through several methods. One common method involves the bromination of 1-hexyne. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the terminal carbon.

Industrial Production Methods: In industrial settings, the production of 1-hexyne, 1-bromo- often involves the use of large-scale bromination reactors where 1-hexyne is reacted with bromine under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hexyne, 1-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Addition Reactions: The triple bond in 1-hexyne, 1-bromo- can participate in addition reactions with hydrogen halides (HX) or halogens (X2), resulting in the formation of dihaloalkanes.

    Reduction Reactions: The compound can be reduced to form 1-hexene or hexane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition Reactions: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: 1-Hexyne, 1-hydroxy- or 1-hexyne, 1-amino-.

    Addition: 1,1-Dibromohexane or 1,2-Dibromohexane.

    Reduction: 1-Hexene or hexane.

Scientific Research Applications

1-Hexyne, 1-bromo- has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is utilized in the preparation of polymers and other advanced materials.

    Biological Studies: It serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development.

    Industrial Chemistry: It is employed in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which 1-hexyne, 1-bromo- exerts its effects in chemical reactions involves the reactivity of the bromine atom and the triple bond. The bromine atom is highly reactive and can be easily substituted by nucleophiles, while the triple bond can undergo addition reactions. These properties make it a versatile reagent in organic synthesis.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.

    Addition Reactions: The triple bond is the site of addition for electrophiles.

Comparison with Similar Compounds

1-Hexyne, 1-bromo- can be compared with other similar compounds such as:

    1-Hexyne: The parent compound without the bromine atom, which is less reactive in nucleophilic substitution reactions.

    1-Hexyne, 1-chloro-: Similar to 1-hexyne, 1-bromo-, but with a chlorine atom instead of bromine. It is less reactive due to the lower reactivity of chlorine compared to bromine.

    1-Hexyne, 1-iodo-: More reactive than 1-hexyne, 1-bromo- due to the higher reactivity of iodine.

The uniqueness of 1-hexyne, 1-bromo- lies in its balanced reactivity, making it a useful intermediate in various chemical reactions and industrial applications.

Properties

IUPAC Name

1-bromohex-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKIELYKONFEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326308
Record name 1-Hexyne, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-64-8
Record name 1-Bromo-1-hexyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 526633
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexyne, 1-bromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526633
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Record name 1-Hexyne, 1-bromo-
Source EPA DSSTox
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